molecular formula C19H19N3O B2667531 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034616-10-7

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2667531
CAS No.: 2034616-10-7
M. Wt: 305.381
InChI Key: WPMVKVCUEBZOEK-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring, a cyclopropyl group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the pyridine derivative: Starting with a suitable pyridine precursor, the cyclopropyl group is introduced via cyclopropanation reactions.

    Indole attachment: The indole moiety is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final acetamide formation: The final step involves the formation of the acetamide linkage, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to various oxidized derivatives.

    Reduction: Reduction reactions might target the pyridine ring or the acetamide linkage.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide analogs: Compounds with slight modifications to the pyridine, cyclopropyl, or indole groups.

    Other indole derivatives: Compounds like indole-3-acetic acid or indole-3-carbinol.

    Pyridine derivatives: Compounds like nicotinamide or pyridoxine.

Uniqueness

The uniqueness of this compound would lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(13-22-8-7-16-3-1-2-4-18(16)22)21-11-14-9-17(12-20-10-14)15-5-6-15/h1-4,7-10,12,15H,5-6,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMVKVCUEBZOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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